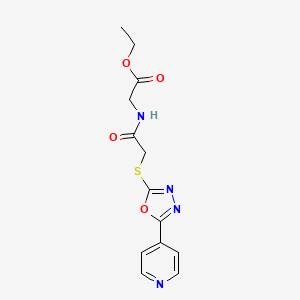![molecular formula C23H22FN3O3S B2442182 2-(4-フルオロベンゾイルアミド)-N-(3-メトキシフェネチル)-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボキサミド CAS No. 942004-98-0](/img/structure/B2442182.png)
2-(4-フルオロベンゾイルアミド)-N-(3-メトキシフェネチル)-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
糖尿病治療
この化合物は、糖尿病治療における可能性について研究されています。 in vitro および in vivo の両方で高血糖に対する保護効果を示しました . この化合物は、動物モデルでインスリン感受性を改善し、脂質プロファイルを調節し、炎症と酸化ストレスマーカーを軽減することが判明しました .
抗炎症作用
この化合物は、抗炎症作用を示しました。 ストレプトゾトシン誘発糖尿病ラットで、炎症促進性サイトカインレベルを低下させることが判明しました .
抗酸化作用
この化合物は、抗酸化作用を持っています。 グルタチオン(GSH)、カタラーゼ(CAT)、スーパーオキシドジスムターゼ(SOD)のレベルを上昇させ、酸化ストレスのマーカーであるマロンジアルデヒド(MDA)のレベルを低下させることが判明しました .
脂質調節
この化合物は、脂質プロファイルを調節することが判明しました。 血清トリグリセリド(TG)、総コレステロール(TC)、低密度リポタンパク質コレステロール(LDL-C)、および超低密度リポタンパク質コレステロール(VLDL-C)のレベルを有意に低下させ、一方高密度リポタンパク質コレステロール(HDL-C)のレベルを上昇させました .
肝臓および腎臓保護
この化合物は、肝臓および腎臓の損傷に対する保護効果を示しました。 糖尿病ラットで、アラニンアミノトランスフェラーゼ(ALT)、アスパラギン酸アミノトランスフェラーゼ(AST)、血中尿素窒素(BUN)、クレアチニン(CRE)、および尿酸のレベル上昇を回復させました .
材料科学
この化合物は、構造的特徴とバンドギャップについて、材料科学の分野で研究されています。 密度汎関数理論(DFT)計算を使用してこれらの特性が決定されました .
作用機序
Target of Action
The primary targets of this compound are yet to be identified. Thiazole compounds have been shown to have protective effects against diabetes mellitus (dm), suggesting potential targets within the insulin signaling pathway .
Mode of Action
It has been suggested that thiazole derivatives exert their effects through antioxidant and free radical scavenging activities . This could potentially involve the modulation of redox-sensitive signaling pathways and transcription factors.
Biochemical Pathways
The compound appears to influence several biochemical pathways related to glucose metabolism, lipid profile, inflammation, and oxidative stress . It has been shown to attenuate hyperglycemia, improve insulin sensitivity, and ameliorate dyslipidemia . Furthermore, it seems to reduce levels of pro-inflammatory cytokines and oxidative stress markers .
Pharmacokinetics
In an animal model, the administration of a thiazole derivative for 4 weeks reversed the increased levels of serum glucose, insulin, and lipid parameters to normal, suggesting good bioavailability and effective systemic distribution .
Result of Action
The compound has been shown to have beneficial effects at the molecular and cellular levels. It appears to increase levels of antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while lowering the level of malondialdehyde (MDA), a marker of oxidative stress . It also seems to restore the levels of hepatic and renal injury markers . Histopathological studies have shown that it can normalize the morphology of pancreatic islets and reduce hepatic inflammation and lesions .
特性
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-30-17-4-2-3-14(13-17)11-12-25-22(29)18-9-10-19-20(18)26-23(31-19)27-21(28)15-5-7-16(24)8-6-15/h2-8,13,18H,9-12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAUTUCXZHVDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)
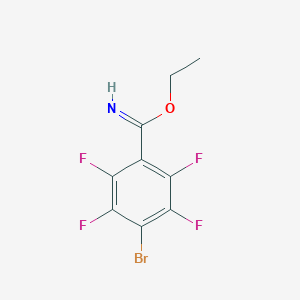
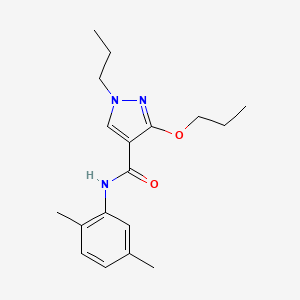
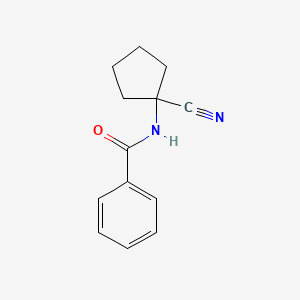
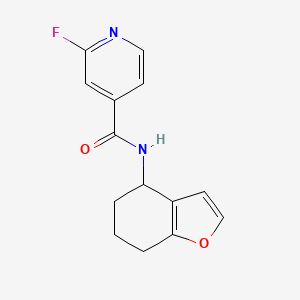
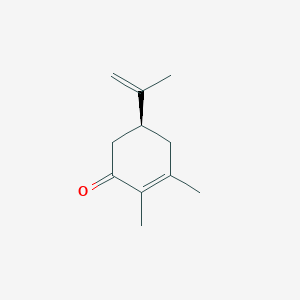
![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)
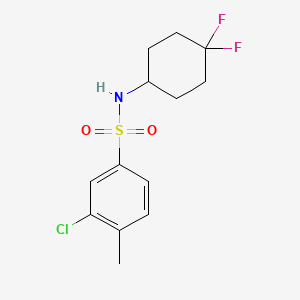
![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)
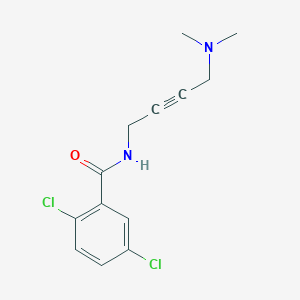
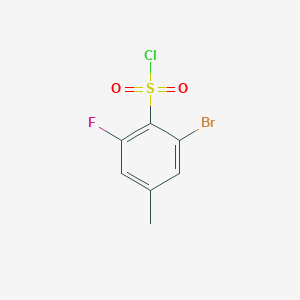
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2442120.png)
![[3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2442121.png)
